molecular formula C10H12O4 B3131226 Ethyl 2-hydroxy-3-methoxybenzoate CAS No. 35030-98-9

Ethyl 2-hydroxy-3-methoxybenzoate

Cat. No.: B3131226
CAS No.: 35030-98-9
M. Wt: 196.2 g/mol
InChI Key: LTNLJNRZBZABNJ-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxy-3-methoxybenzoate is an organic compound belonging to the class of benzoic acid esters. It is characterized by the presence of an ethyl ester group attached to a benzoic acid core, which is further substituted with a hydroxyl group at the second position and a methoxy group at the third position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Mechanism of Action

Target of Action

Ethyl 2-hydroxy-3-methoxybenzoate is a chemical compound that belongs to the group of salicylate esters They selectively bind with EGFR and HER2 receptors, which are commonly overexpressed in many types of cancer .

Mode of Action

The compound may inhibit the activity of these receptors, thereby suppressing the proliferation of cancer cells .

Result of Action

They have also exhibited anti-angiogenic potentials, which could contribute to their anti-tumor effects .

Biochemical Analysis

Biochemical Properties

It is known that benzylic compounds, such as Ethyl 2-hydroxy-3-methoxybenzoate, can undergo various reactions, including free radical bromination and nucleophilic substitution . These reactions can lead to the formation of new compounds, which can interact with various enzymes, proteins, and other biomolecules.

Cellular Effects

One study found that a similar compound, methyl 4-hydroxy-3-methoxybenzoate, exhibited cytotoxicity against HeLA cells . It is possible that this compound may have similar effects on cells, influencing cell function, signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that benzylic compounds can undergo various reactions, including free radical bromination and nucleophilic substitution . These reactions can lead to the formation of new compounds, which can interact with various biomolecules, potentially leading to changes in gene expression or enzyme activity.

Temporal Effects in Laboratory Settings

It is known that the compound is stable under normal conditions

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. A similar compound, methyl 4-hydroxy-3-methoxybenzoate, has been shown to exhibit cytotoxic effects in HeLA cells

Metabolic Pathways

It is known that benzylic compounds can undergo various reactions, potentially interacting with various enzymes or cofactors

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-hydroxy-3-methoxybenzoate can be synthesized through esterification reactions. One common method involves the esterification of 2-hydroxy-3-methoxybenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-hydroxy-3-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 2-hydroxy-3-methoxybenzoate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Ethyl 2-hydroxy-3-methoxybenzoate can be compared with other benzoic acid esters such as:

These compounds share similar chemical properties but may differ in their reactivity and applications due to variations in their ester groups and substitution patterns.

Properties

IUPAC Name

ethyl 2-hydroxy-3-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-3-14-10(12)7-5-4-6-8(13-2)9(7)11/h4-6,11H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTNLJNRZBZABNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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